molecular formula C24H23FN4O2 B2921801 N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921550-77-8

N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2921801
CAS RN: 921550-77-8
M. Wt: 418.472
InChI Key: YECUQIJIPRAEBX-UHFFFAOYSA-N
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Description

N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been synthesized and evaluated for various biological activities. For instance, the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the potential of structurally complex molecules in addressing infectious diseases. These compounds showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as antituberculosis agents without significant cytotoxicity (V. U. Jeankumar et al., 2013).

Anticancer Properties

Several studies have focused on the synthesis and in vitro evaluation of novel compounds for anticancer activity. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and showed cytotoxicity against various human cancer cell lines, suggesting the potential of these compounds in cancer research and therapy (Ashraf S. Hassan et al., 2015).

Anti-Lung Cancer Activity

Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity were identified, underlining the significance of fluorine-containing molecules in developing new therapeutic agents. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, showcasing the potential of fluoro-containing derivatives in cancer treatment (A. G. Hammam et al., 2005).

GPR39 Agonists

Research on GPR39 agonists identified kinase inhibitors as novel agonists for the GPR39 receptor, demonstrating the dual functionality of certain compounds in targeting G protein–coupled receptors and kinases. This expands the potential applications of such compounds in therapeutic development and highlights the role of zinc as an allosteric modulator (Seiji Sato et al., 2016).

properties

IUPAC Name

N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-3-13-26-23(30)20-15-28(14-17-9-11-18(25)12-10-17)16-21-22(20)27-29(24(21)31)19-7-5-4-6-8-19/h4-12,15-16H,2-3,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECUQIJIPRAEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.